

Application Note: HPLC Method for Quantification of Clozapramine Dihydrochloride Hydrate

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Compound of Interest

Compound Name: *Clozapramine dihydrochloride hydrate*

Cat. No.: *B15616752*

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Introduction

Clozapramine is a dibenzazepine derivative antipsychotic agent.^[1] Accurate and precise quantification of **Clozapramine dihydrochloride hydrate** in pharmaceutical formulations is crucial for quality control and stability testing. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. The method is adapted from established procedures for structurally similar tricyclic compounds and is suitable for routine analysis in a pharmaceutical setting.^{[1][2]}

Chromatographic Conditions

A summary of the instrumental parameters for the HPLC analysis is provided in the table below. A C8 or C18 column is suitable for this separation.^[1]

Parameter	Value
Column	C8 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.2) (50:50, v/v)
Flow Rate	1.2 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detector	UV-Vis at 254 nm
Internal Standard	Diazepam or Cisapride

Method Validation Summary

The analytical method should be validated in accordance with ICH Q2(R1) guidelines. The following table summarizes the typical performance parameters expected for this type of assay.

Validation Parameter	Acceptance Criteria	Typical Results
Specificity	No interference at the retention times of Clozapine and IS.	No interference observed.
Linearity (r^2)	≥ 0.999	0.9995
Range	50-150% of the assay concentration	25 - 75 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%	99.1 - 101.2%
Precision (% RSD)	$\leq 2.0\%$	$< 1.5\%$
Robustness	Insensitive to minor changes in method parameters.	Robust

Experimental Protocol

1. Reagents and Materials

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Deionized water
- Orthophosphoric acid
- Sodium 1-heptanesulfonate
- Triethylamine
- **Clocapramine Dihydrochloride Hydrate** Reference Standard
- Internal Standard (e.g., Diazepam or Cisapride)
- **Clocapramine Dihydrochloride Hydrate** drug product

2. Preparation of Solutions

- Phosphate Buffer (pH 3.2): Prepare a suitable phosphate buffer and adjust the pH to 3.2 using orthophosphoric acid.
- Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the solution before use.[\[2\]](#)
- Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
- Clocapramine Stock Solution (100 µg/mL): Accurately weigh about 10 mg of **Clocapramine Dihydrochloride Hydrate** Reference Standard and dissolve it in 100 mL of methanol.[\[1\]](#)
- Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the chosen Internal Standard (e.g., Diazepam) and dissolve it in 100 mL of methanol.[\[1\]](#)
- Standard Working Solutions: Prepare a series of working standard solutions by diluting the Clocapramine stock solution with the diluent to achieve concentrations ranging from 25 to 75 µg/mL. Add a constant concentration of the internal standard to each working standard.

- Sample Preparation: For a capsule dosage form, accurately weigh the contents of not fewer than 20 capsules to determine the average weight.^[2] Prepare a sample solution by dissolving a quantity of the powdered capsule contents, equivalent to a target concentration of 50 µg/mL of Clocapramine, in the diluent. Add the same constant concentration of the internal standard as in the standard working solutions. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.^[2]

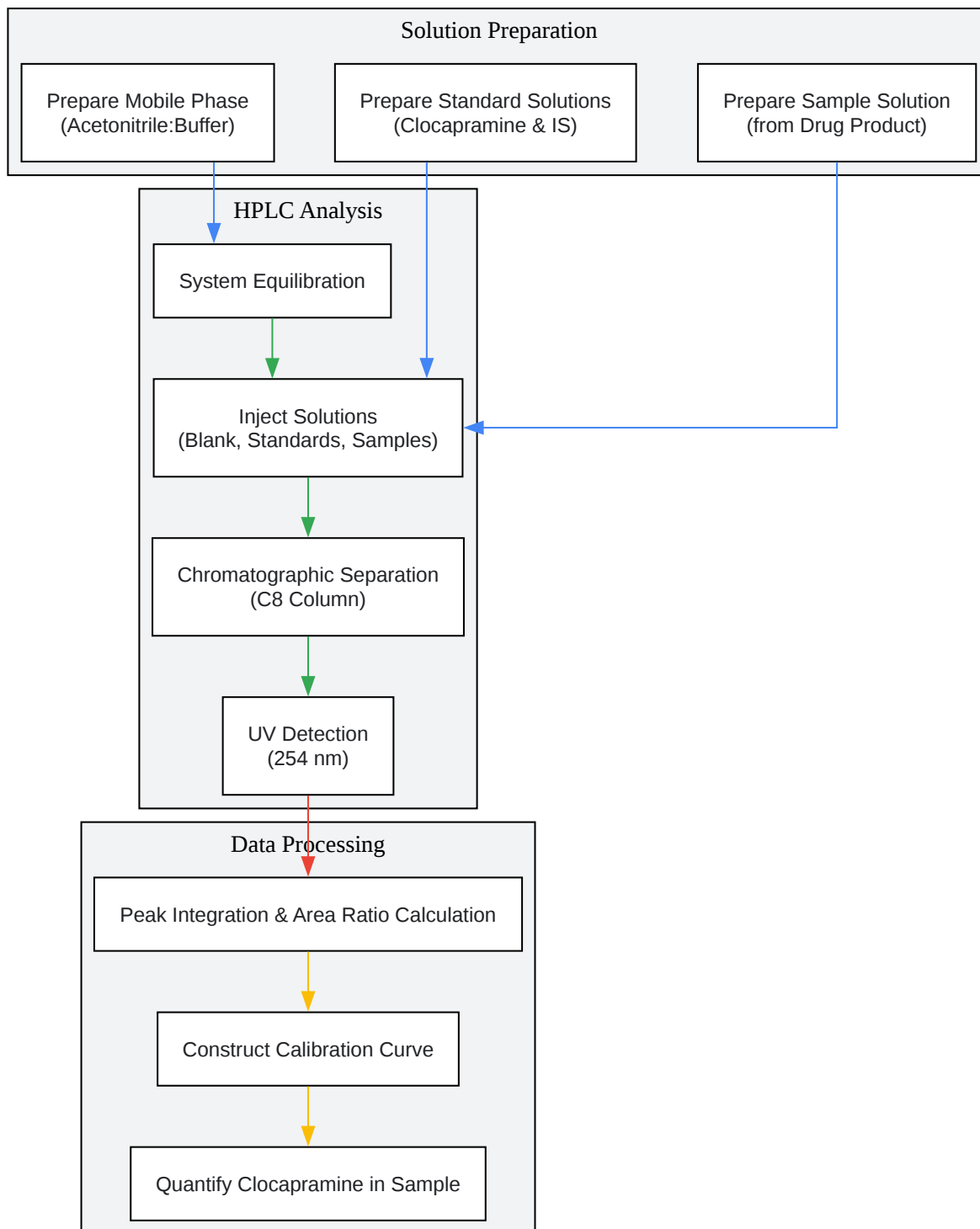
3. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject 20 µL of the blank (diluent), standard solutions, and sample solutions into the chromatograph.
- Record the chromatograms and integrate the peak areas for Clocapramine and the internal standard.

4. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of Clocapramine to the peak area of the internal standard against the concentration of the Clocapramine standard solutions.
- Determine the concentration of Clocapramine in the sample solutions from the calibration curve.
- Calculate the amount of **Clocapramine Dihydrochloride Hydrate** in the drug product.

Experimental Workflow



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Caption: Workflow for **Clozapine Dihydrochloride Hydrate** Quantification by HPLC.

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References

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- 2. jetir.org [jetir.org]
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